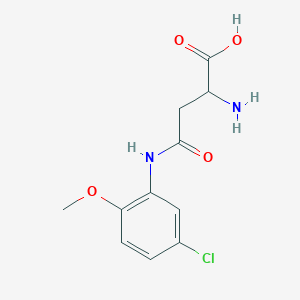

N-(5-chloro-2-methoxyphenyl)asparagine

Description

Significance of Asparagine Derivatives in Medicinal Chemistry and Chemical Biology

Asparagine, a non-essential amino acid, is a fundamental component of proteins and plays a crucial role in the metabolic control of cell functions, particularly in nerve and brain tissue. molkem.com Its derivatives have been a source of significant interest in medicinal chemistry. The most prominent example is the enzyme L-asparaginase, which is used in the treatment of acute lymphoblastic leukemia (ALL). nih.govwikipedia.org This therapy works by depleting the circulating levels of asparagine, which certain cancer cells are unable to synthesize themselves and require for growth. nih.gov

Beyond this, synthetic derivatives of asparagine are being explored for a variety of therapeutic purposes. Modifications to the asparagine structure can lead to compounds with enhanced stability, solubility, or novel biological activities. These derivatives are investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. The ability to modify the asparagine scaffold allows for the creation of a diverse chemical space for drug discovery. researchgate.net

Rationale for Investigating N-(5-chloro-2-methoxyphenyl)asparagine

The specific structure of this compound suggests a deliberate design to combine the biological relevance of the asparagine core with the pharmacological properties associated with the chloro- and methoxy-substituted phenyl group. The rationale for its investigation can be broken down into several key points:

Introduction of a Halogen: The presence of a chlorine atom can significantly alter the electronic and lipophilic properties of a molecule, which can in turn influence its binding to biological targets and its ability to cross cell membranes. Halogenated compounds are prevalent in medicinal chemistry and are known to contribute to a range of biological activities.

Incorporation of a Methoxy (B1213986) Group: The methoxy group can influence a molecule's metabolic stability and its interaction with receptor sites. It is a common feature in many biologically active compounds.

Exploring Structure-Activity Relationships: The synthesis and study of this compound would contribute to a deeper understanding of the structure-activity relationships (SAR) of N-substituted asparagine derivatives. By systematically modifying the substituents on the phenyl ring, researchers can probe the specific interactions that lead to desired biological effects.

Potential for Novel Biological Activity: Compounds containing chloro- and methoxy-substituted aromatic rings, such as certain chalcones and salicylanilides, have demonstrated a wide array of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. derpharmachemica.commdpi.comnih.gov The conjugation of this moiety to asparagine could result in a novel compound with unique therapeutic potential.

Historical Context of Related Chemical Scaffolds in Academic Research

The history of asparagine itself dates back to 1806, when it was first isolated from asparagus juice, making it the first amino acid to be discovered. wikipedia.orgtechnologynetworks.com The therapeutic potential of targeting asparagine metabolism was realized in the mid-20th century with the discovery of the anti-tumor activity of L-asparaginase. nih.govresearchgate.net

The exploration of N-substituted amino acids has a long history in peptide chemistry, initially focused on modifying the properties of peptides for therapeutic use. nih.gov More recently, the focus has expanded to include the synthesis of novel, non-peptidic small molecules with drug-like properties.

The chloro-methoxyphenyl scaffold is a common feature in a variety of biologically active molecules. For instance, compounds with this substitution pattern have been investigated for their antimicrobial and other pharmacological activities. documentsdelivered.comworldnewsnaturalsciences.com The historical development of these scaffolds in medicinal chemistry provides a strong foundation for the design and synthesis of new derivatives, such as this compound.

Overview of Current Research Gaps and Opportunities Pertaining to this compound

A comprehensive review of the scientific literature reveals a significant research gap concerning this compound. There is a notable absence of published studies detailing its synthesis, characterization, or biological evaluation. This presents a clear opportunity for novel research in several areas:

Synthesis and Characterization: The development of a robust and efficient synthetic route to this compound is a primary research opportunity. This would be followed by its full characterization using modern analytical techniques.

Biological Screening: Once synthesized, the compound could be screened against a wide range of biological targets to identify any potential therapeutic activities. Based on the rationale outlined above, initial screening could focus on anticancer, antimicrobial, and anti-inflammatory assays.

Computational Studies: In parallel with synthetic and biological work, computational modeling could be employed to predict the compound's properties and potential interactions with biological macromolecules. This could help to guide the experimental work and provide insights into its mechanism of action.

Development of Analogs: The synthesis of this compound would open the door to the creation of a library of related analogs with different substitution patterns on the phenyl ring. This would allow for a systematic exploration of the structure-activity relationship and the optimization of any identified biological activity.

The lack of existing research on this compound makes it a promising candidate for new avenues of investigation in medicinal chemistry.

Data Tables

Table 1: Physicochemical Properties of Asparagine

| Property | Value |

| Chemical Formula | C₄H₈N₂O₃ |

| Molar Mass | 132.12 g/mol |

| Appearance | White crystalline solid |

| Acidity (pKa) | 2.14 (carboxyl), 8.72 (amino) |

| Solubility in water | 2.94 g/100 mL |

Data sourced from publicly available chemical databases.

Table 2: Related Biologically Active Scaffolds

| Scaffold | Example Compound Class | Reported Biological Activities |

| Asparagine Derivative | L-Asparaginase | Anticancer (ALL) |

| Chloro-substituted Phenyl | Salicylanilides | Antibacterial, Antimycobacterial, Antifungal |

| Methoxy-substituted Phenyl | Chalcones | Anti-inflammatory, Antioxidant, Antimicrobial |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-(5-chloro-2-methoxyanilino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O4/c1-18-9-3-2-6(12)4-8(9)14-10(15)5-7(13)11(16)17/h2-4,7H,5,13H2,1H3,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMLLBPOVSVDERB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 5 Chloro 2 Methoxyphenyl Asparagine

Strategies for the Chemical Synthesis of the N-(5-chloro-2-methoxyphenyl)asparagine Core Structure

The construction of the this compound core structure involves the formation of a stable amide bond between the α-amino group of asparagine and the aromatic amine, 5-chloro-2-methoxyaniline. This process requires careful selection of coupling methods and the use of protecting groups to ensure regioselectivity and prevent unwanted side reactions.

The key step in the synthesis of this compound is the formation of the amide bond between the α-carboxylic acid of a protected asparagine derivative and the aniline nitrogen of 5-chloro-2-methoxyaniline. Several modern coupling reagents can be employed for this transformation, each with its own advantages in terms of reaction speed, yield, and suppression of side reactions, particularly racemization.

Commonly used coupling reagents include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. They activate the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the amine. The addition of additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is crucial to suppress racemization and improve efficiency.

Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient and lead to rapid amide bond formation with minimal racemization.

Uronium/Aminium Salts: Reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are also very effective and are frequently used in solid-phase peptide synthesis, which can be adapted for solution-phase synthesis.

The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF), dichloromethane (DCM), and acetonitrile (B52724) being common choices. The reaction is typically carried out at room temperature or slightly below to minimize side reactions. A base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is often added to neutralize the acid formed during the reaction and to deprotonate the amine component if it is used as a salt.

Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Additive | Advantages | Disadvantages |

|---|---|---|---|

| EDC | HOBt/HOAt | Water-soluble byproducts, mild conditions. | Potential for racemization without additives. |

| DCC | HOBt/HOAt | Inexpensive, high yields. | Dicyclohexylurea byproduct can be difficult to remove. |

| PyBOP | None required | High efficiency, low racemization. | Higher cost. |

The 5-chloro-2-methoxyphenyl group is introduced through the use of its corresponding aniline derivative, 5-chloro-2-methoxyaniline. This key intermediate can be synthesized through various routes. A common laboratory-scale synthesis could start from a commercially available precursor like 4-chloro-2-nitrophenol. The synthetic sequence would involve:

Williamson Ether Synthesis: The phenolic hydroxyl group of 4-chloro-2-nitrophenol is methylated using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃) to yield 1-chloro-4-methoxy-2-nitrobenzene.

Reduction of the Nitro Group: The nitro group is then reduced to an amine. This can be achieved using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C), or metal-acid combinations like tin(II) chloride in hydrochloric acid or iron in acetic acid. This step yields the desired 5-chloro-2-methoxyaniline.

The purity of 5-chloro-2-methoxyaniline is crucial for the subsequent coupling reaction to proceed efficiently and to avoid the introduction of impurities into the final product.

To achieve the selective formation of the desired amide bond at the α-amino group of asparagine, it is essential to employ a protecting group strategy. This involves the temporary blockage of reactive functional groups that are not intended to participate in the reaction. For the synthesis of this compound, three functional groups on the asparagine molecule need to be considered for protection: the α-amino group, the α-carboxyl group, and the side-chain amide.

An orthogonal protection scheme is often desirable, allowing for the selective deprotection of one group in the presence of others.

α-Carboxyl Group Protection: The α-carboxyl group is typically protected as an ester, for example, a methyl ester, ethyl ester, or benzyl ester. The benzyl ester is particularly useful as it can be removed by hydrogenolysis, a mild condition that is often compatible with other protecting groups.

Side-Chain Amide Protection: The side-chain amide of asparagine can sometimes undergo dehydration to a nitrile or other side reactions under harsh coupling conditions. peptide.com To prevent this, a protecting group such as the trityl (Trt) or xanthyl (Xan) group can be used. peptide.comnih.gov These groups are typically removed under acidic conditions. The use of a side-chain protecting group also often improves the solubility of the protected amino acid derivative in organic solvents. peptide.comgoogle.com

A plausible synthetic strategy would involve starting with N-α-Fmoc-Asn(Trt)-OH. This protected asparagine would then be coupled with 5-chloro-2-methoxyaniline using a suitable coupling reagent. The subsequent removal of the Fmoc and Trt groups would yield the target molecule.

Table 2: Common Protecting Groups for Asparagine Synthesis

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |

|---|---|---|---|

| α-Amino | 9-Fluorenylmethyloxycarbonyl | Fmoc | Piperidine in DMF |

| α-Amino | tert-Butyloxycarbonyl | Boc | Strong acid (e.g., TFA) |

| α-Carboxyl | Benzyl ester | OBn | Hydrogenolysis (H₂/Pd-C) |

| α-Carboxyl | tert-Butyl ester | OtBu | Strong acid (e.g., TFA) |

| Side-Chain Amide | Trityl | Trt | Mild acid (e.g., TFA) nih.gov |

Derivatization and Functionalization of this compound

Once synthesized, this compound can be further modified at several positions to create a library of related compounds for various applications. The primary sites for derivatization are the asparagine side chain and the aromatic ring.

The asparagine side chain offers several possibilities for chemical modification, assuming the α-carboxyl group is appropriately protected or deprotected.

Hydrolysis of the Side-Chain Amide: The side-chain amide can be hydrolyzed under acidic or basic conditions to yield the corresponding N-(5-chloro-2-methoxyphenyl)aspartic acid derivative. This converts the neutral side chain into an acidic one.

Dehydration to a Nitrile: Treatment with a dehydrating agent, such as trifluoroacetic anhydride or phosphorus oxychloride, can convert the side-chain amide into a nitrile group, forming a derivative of 2-amino-3-cyanopropanoic acid.

Hofmann Rearrangement: The primary amide of the asparagine side chain could potentially undergo a Hofmann rearrangement to yield a diaminopropanoic acid derivative, although this reaction may be challenging to perform selectively in the presence of the other amide bond in the molecule.

N4-Substitutions: While direct alkylation of the side-chain amide is difficult, it may be possible to synthesize N4-substituted derivatives by starting with a suitably substituted asparagine derivative before the coupling with 5-chloro-2-methoxyaniline.

C-Terminal Modifications: If the α-carboxyl group is deprotected, it can be converted into a variety of functional groups. For instance, it can be reduced to a primary alcohol, converted into another amide by coupling with a different amine, or esterified with various alcohols.

The 5-chloro-2-methoxyphenyl ring is amenable to several chemical transformations, allowing for the introduction of additional diversity.

Electrophilic Aromatic Substitution: The existing substituents on the aromatic ring will direct incoming electrophiles. The methoxy (B1213986) group is a strong activating group and is ortho-, para-directing. The N-asparaginyl group is also activating and ortho-, para-directing. The chloro group is deactivating but ortho-, para-directing. The combined effect of these groups would likely direct electrophiles to the positions ortho and para to the strongly activating methoxy and amino groups, although steric hindrance could play a significant role. Potential reactions include nitration, halogenation, and Friedel-Crafts acylation or alkylation, though the conditions would need to be carefully controlled to avoid side reactions with the asparagine moiety.

Nucleophilic Aromatic Substitution: The chlorine atom on the aromatic ring can be replaced by other nucleophiles, although this typically requires harsh conditions or activation by strongly electron-withdrawing groups, which are not present in this system.

Metal-Catalyzed Cross-Coupling Reactions: The chloro group provides a handle for various palladium- or copper-catalyzed cross-coupling reactions. For example:

Suzuki Coupling: Reaction with a boronic acid or boronate ester in the presence of a palladium catalyst and a base can introduce a new aryl or vinyl group at the 5-position.

Buchwald-Hartwig Amination: A palladium-catalyzed reaction with an amine can replace the chlorine with a new nitrogen-based functional group.

Sonogashira Coupling: Coupling with a terminal alkyne using a palladium/copper co-catalyst system can introduce an alkyne moiety.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst can form a new carbon-carbon bond at the 5-position.

Demethylation of the Methoxy Group: The methoxy group can be cleaved to a hydroxyl group using reagents like boron tribromide (BBr₃) or strong acids like HBr. This would yield the corresponding phenolic derivative, which could be further functionalized.

Exploration of Linker Modifications and Heterocyclic Integrations2.3. Stereoselective Synthesis and Chiral Control in the Preparation of this compound Analogs2.3.1. Enantioselective Synthesis Pathways2.3.2. Diastereoselective Control in Multi-component Reactions

No data tables or detailed research findings can be provided as no relevant studies were identified.

Advanced Spectroscopic and Chromatographic Characterization of N 5 Chloro 2 Methoxyphenyl Asparagine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, the connectivity and spatial arrangement of atoms within a molecule can be determined.

The ¹H-NMR spectrum of N-(5-chloro-2-methoxyphenyl)asparagine is predicted to exhibit a combination of signals corresponding to the asparagine moiety and the 5-chloro-2-methoxyphenyl group.

Asparagine Moiety:

α-CH Proton: A multiplet is expected in the downfield region, typically around 4.0-4.5 ppm. Its chemical shift is influenced by the adjacent amino and carbonyl groups.

β-CH₂ Protons: These diastereotopic protons will likely appear as a pair of doublets of doublets (or a more complex multiplet) in the range of 2.8-3.2 ppm due to coupling with the α-CH proton.

Amide NH₂ Protons: Two distinct signals for the side chain amide protons are expected in the region of 7.0-8.0 ppm.

Amine NH Proton: The proton of the secondary amine formed between the asparagine and the aromatic ring is expected to appear as a singlet or a broad signal in the downfield region, likely above 8.0 ppm.

5-chloro-2-methoxyphenyl Moiety:

Aromatic Protons: The three aromatic protons will exhibit a characteristic splitting pattern. The proton ortho to the methoxy (B1213986) group and meta to the chlorine is expected to be the most shielded, appearing around 6.8-7.0 ppm. The proton meta to the methoxy group and ortho to the chlorine will be further downfield, and the proton para to the methoxy group and meta to the chlorine will be in a similar region, likely between 7.0-7.4 ppm.

Methoxy (-OCH₃) Protons: A sharp singlet corresponding to the three methoxy protons is anticipated around 3.8-4.0 ppm.

Interactive Data Table: Predicted ¹H-NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| α-CH | 4.0 - 4.5 | Multiplet |

| β-CH₂ | 2.8 - 3.2 | Multiplet |

| Amide NH₂ | 7.0 - 8.0 | Two Signals |

| Amine NH | > 8.0 | Singlet/Broad |

| Aromatic CH | 6.8 - 7.4 | Multiplets |

| Methoxy OCH₃ | 3.8 - 4.0 | Singlet |

The ¹³C-NMR spectrum will provide information on the carbon framework of the molecule.

Asparagine Moiety:

Carbonyl Carbons: The two carbonyl carbons (amide and carboxylic acid) are expected to resonate at the most downfield positions, typically between 170-180 ppm.

α-Carbon: The α-carbon, bonded to the nitrogen and the carboxylic acid, will likely appear around 50-55 ppm.

β-Carbon: The β-carbon will be more shielded, with an expected chemical shift in the range of 35-40 ppm.

5-chloro-2-methoxyphenyl Moiety:

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbon bearing the methoxy group will be the most deshielded of the oxygen- and nitrogen-bound carbons, appearing around 150-155 ppm. The carbon attached to the nitrogen will be in the range of 140-145 ppm. The carbon with the chlorine atom will be around 125-130 ppm. The remaining CH carbons will appear between 110-125 ppm.

Methoxy Carbon: The carbon of the methoxy group is expected around 55-60 ppm.

Interactive Data Table: Predicted ¹³C-NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Amide/Carboxylic) | 170 - 180 |

| C-O (Aromatic) | 150 - 155 |

| C-N (Aromatic) | 140 - 145 |

| C-Cl (Aromatic) | 125 - 130 |

| CH (Aromatic) | 110 - 125 |

| OCH₃ | 55 - 60 |

| α-C | 50 - 55 |

| β-C | 35 - 40 |

To unambiguously assign the proton and carbon signals and to elucidate the complete molecular structure, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks, confirming the connectivity between the α-CH and β-CH₂ protons of the asparagine backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of the carbon signals for the CH, CH₂, and CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It would be crucial for establishing the connectivity between the asparagine moiety and the 5-chloro-2-methoxyphenyl ring, for instance, by observing a correlation between the amine NH proton and the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be valuable in determining the preferred conformation of the molecule, such as the relative orientation of the aromatic ring and the asparagine side chain.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FTIR spectrum of this compound is expected to show a series of absorption bands characteristic of its functional groups.

N-H Stretching: The stretching vibrations of the amide and amine N-H bonds are expected in the region of 3200-3400 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations will likely appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the asparagine backbone will be observed just below 3000 cm⁻¹.

C=O Stretching: Two distinct carbonyl stretching bands are anticipated. The amide I band (primarily C=O stretch) is expected around 1650-1680 cm⁻¹, and the carboxylic acid carbonyl stretch will likely be in the region of 1700-1730 cm⁻¹.

N-H Bending: The amide II band (a combination of N-H bending and C-N stretching) is expected around 1550-1620 cm⁻¹.

C-O Stretching: The C-O stretching of the methoxy group is predicted to be in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

C-Cl Stretching: A band corresponding to the C-Cl stretching vibration is expected in the fingerprint region, typically between 600-800 cm⁻¹.

Interactive Data Table: Predicted FTIR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | 3200 - 3400 |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | < 3000 |

| C=O Stretch (Carboxylic) | 1700 - 1730 |

| C=O Stretch (Amide I) | 1650 - 1680 |

| N-H Bend (Amide II) | 1550 - 1620 |

| C-O Stretch (Methoxy) | 1000 - 1275 |

| C-Cl Stretch | 600 - 800 |

Computational chemistry, particularly Density Functional Theory (DFT), can be employed to calculate the theoretical vibrational frequencies of a molecule. These theoretical predictions, when properly scaled, can be correlated with experimental FTIR and Raman spectra to provide a more detailed and accurate assignment of the observed vibrational modes.

For a molecule like this compound, DFT calculations would be invaluable in:

Confirming Band Assignments: Theoretical calculations can help to resolve ambiguities in the assignment of complex vibrational bands in the fingerprint region.

Predicting Raman Activity: DFT can predict which vibrational modes will be strong in the Raman spectrum, which is often complementary to the IR spectrum. For instance, the symmetric stretching of the aromatic ring is typically strong in Raman.

Understanding Vibrational Coupling: The calculations can reveal the extent to which different vibrational modes are coupled, providing a deeper understanding of the molecule's dynamics.

Based on studies of similar molecules, it is expected that the calculated vibrational frequencies would show good agreement with the experimental data after applying a suitable scaling factor to account for the approximations inherent in the theoretical methods. niscpr.res.in

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a cornerstone analytical technique for the structural elucidation of novel compounds, providing precise information on molecular weight and elemental composition, as well as insights into molecular structure through fragmentation analysis. For this compound, a multi-faceted MS approach is employed to confirm its identity and structure.

High-resolution mass spectrometry is indispensable for the unambiguous determination of the elemental formula of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to within 5 ppm), HRMS can distinguish between isobaric compounds—molecules that have the same nominal mass but different elemental compositions. nih.gov

For this compound (C₁₁H₁₃ClN₂O₄), the theoretical monoisotopic mass is calculated to be 272.0565 Da. HRMS analysis is expected to confirm this mass, providing strong evidence for the compound's elemental composition. In positive ion mode, the protonated molecule [M+H]⁺ is the primary ion observed, alongside potential adducts such as [M+Na]⁺ and [M+K]⁺. The high mass accuracy of this technique allows for the confident assignment of these ions, solidifying the molecular formula.

Table 1: Theoretical and Expected HRMS Data for this compound

| Ion Species | Formula | Theoretical Exact Mass (Da) | Expected Observed m/z |

|---|---|---|---|

| [M+H]⁺ | C₁₁H₁₄ClN₂O₄⁺ | 273.0637 | 273.0637 ± 0.0014 |

| [M+Na]⁺ | C₁₁H₁₃ClN₂NaO₄⁺ | 295.0456 | 295.0456 ± 0.0015 |

| [M+K]⁺ | C₁₁H₁₃ClKN₂O₄⁺ | 311.0195 | 311.0195 ± 0.0016 |

Due to the low volatility of amino acid derivatives, direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is not feasible. Therefore, a crucial prerequisite is chemical derivatization to convert the polar functional groups (amine, carboxylic acid, and amide) into more volatile and thermally stable moieties. mdpi.com Common derivatization strategies include silylation, such as the formation of trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives. nih.govnist.gov

Upon derivatization, the resulting volatile compound can be separated by GC and subsequently analyzed by MS. The electron ionization (EI) mass spectrum provides a characteristic fragmentation pattern, often referred to as a molecular "fingerprint," which is highly reproducible and useful for structural confirmation. For a TMS-derivatized this compound, fragmentation would likely involve characteristic losses of methyl groups ([M-15]⁺) and TMS groups, as well as cleavages within the asparagine backbone and the substituted aromatic ring. nih.gov

Table 2: Predicted Key Fragments for Tris-TMS-Derivatized this compound in EI-MS

| Fragment Description | Plausible Assignment |

|---|---|

| Loss of a methyl group | [M-CH₃]⁺ |

| Loss of a trimethylsilyl group | [M-Si(CH₃)₃]⁺ |

| Fragment from the derivatized aromatic moiety | [C₇H₈Cl(OCH₃)N-TMS]⁺ |

| Fragment from the derivatized asparagine backbone | Multiple fragments resulting from cleavage at α-carbon |

Electrospray Ionization (ESI) is a soft ionization technique that is exceptionally well-suited for analyzing polar, non-volatile, and thermally labile molecules like this compound without the need for derivatization. rsc.org ESI-MS typically generates protonated molecules [M+H]⁺ in positive ion mode, which can then be subjected to tandem mass spectrometry (MS/MS) for structural analysis.

In an MS/MS experiment, the [M+H]⁺ precursor ion is isolated and fragmented via collision-induced dissociation (CID). The resulting product ions provide detailed structural information. For this compound, fragmentation is expected to occur at the most labile bonds, such as the amide linkages. diva-portal.org Key fragmentation pathways would include the neutral loss of ammonia (B1221849) (NH₃) and water (H₂O) from the asparagine moiety, cleavage of the peptide-like bond connecting the aromatic ring to the asparagine nitrogen, and decarboxylation. nih.govmassbank.eu

Table 3: Predicted ESI-MS/MS Fragmentation Pattern for this compound ([M+H]⁺ = m/z 273.06)

| Observed Product Ion (m/z) | Proposed Neutral Loss / Fragment Identity | Formula of Loss / Fragment |

|---|---|---|

| 256.04 | Loss of Ammonia | NH₃ |

| 228.04 | Loss of Carboxamide group | CH₂N₂O |

| 158.04 | 5-chloro-2-methoxyanilinium ion | C₇H₉ClNO⁺ |

| 115.05 | Aspartic acid immonium ion | C₄H₇NO₂⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. libretexts.org The UV-Vis spectrum of this compound is primarily dictated by the electronic transitions within its chromophores: the substituted benzene (B151609) ring and the carbonyl groups of the asparagine moiety. elte.hu

The aromatic ring is expected to give rise to two main absorption bands corresponding to π→π* transitions. youtube.com The intense E-band (Excitation band) typically appears at shorter wavelengths (around 200-230 nm), while the B-band (Benzenoid band), which is characteristic of the benzene ring structure, appears at longer wavelengths (around 250-290 nm) and is of lower intensity. iosrjournals.org The presence of the chloro and methoxy substituents on the benzene ring is expected to cause a bathochromic (red) shift of these bands compared to unsubstituted benzene. nih.gov

Additionally, the carbonyl groups in the carboxylic acid and amide functions of the asparagine part of the molecule can undergo n→π* transitions. These transitions are typically weak and may appear as a shoulder on the tail of the more intense B-band. elte.hu

Table 4: Expected UV-Vis Absorption Data for this compound in Methanol

| Expected λmax (nm) | Electronic Transition Type | Associated Chromophore |

|---|---|---|

| ~230 nm | π→π* (E-band) | Substituted Benzene Ring |

| ~285 nm | π→π* (B-band) | Substituted Benzene Ring |

| >280 nm (weak/shoulder) | n→π* | Carbonyl (C=O) Groups |

Advanced Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for the separation, purification, and purity assessment of synthesized chemical compounds. For a moderately polar molecule like this compound, High-Performance Liquid Chromatography (HPLC) is the technique of choice.

The development of a robust HPLC method is critical for determining the purity of this compound and for separating it from any starting materials, by-products, or degradation products. jfda-online.com A reversed-phase HPLC (RP-HPLC) method is typically the first approach for compounds of this nature. nih.gov

Method development involves the systematic optimization of several key parameters to achieve a good separation with sharp, symmetrical peaks in a reasonable timeframe. researchgate.net This includes selecting an appropriate stationary phase (column), mobile phase composition, and detector settings. A C18 column is a common and effective choice for the stationary phase. The mobile phase would likely consist of a mixture of an aqueous component (e.g., water with a pH modifier like formic acid or a buffer like ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). nih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively elute all compounds of interest. Detection is typically achieved using a UV detector set at one of the compound's absorption maxima (λmax), as determined by UV-Vis spectroscopy. jocpr.com

Table 5: Representative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatography System |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 230 nm and 285 nm |

| Injection Volume | 10 µL |

Table of Mentioned Compounds

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

The determination of enantiomeric purity is crucial for any chiral compound intended for biological or pharmaceutical research. Chiral High-Performance Liquid Chromatography (HPLC) is the industry standard for this purpose, employing a chiral stationary phase (CSP) to differentiate between enantiomers.

For N-aryl amino acid derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective. These columns, for instance, amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dichlorophenylcarbamate), provide a chiral environment where the enantiomers of the analyte can form transient diastereomeric complexes, leading to different retention times.

A typical HPLC method for a compound like this compound would likely involve a normal-phase mobile system. This would consist of a mixture of an alkane, such as hexane (B92381) or heptane, and an alcohol, like isopropanol (B130326) or ethanol. The precise ratio of these solvents would need to be optimized to achieve adequate separation of the enantiomers. Detection would most likely be performed using a UV detector, set to a wavelength where the aromatic rings of the compound exhibit strong absorbance.

Without experimental data, a representative data table for the chiral HPLC separation of this compound enantiomers cannot be provided. Such a table would typically include parameters like retention times for each enantiomer, the resolution factor (Rs) indicating the degree of separation, the capacity factor (k') for each peak, and the selectivity factor (α) comparing their retention.

Table 1: Illustrative Data for Chiral HPLC Analysis of a Hypothetical N-Aryl Asparagine Derivative

| Parameter | Value |

|---|---|

| Chromatographic Conditions | |

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane/Isopropanol (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Retention Times (tR) | |

| Enantiomer 1 | 12.5 min |

| Enantiomer 2 | 15.8 min |

| Resolution (Rs) | 2.1 |

| Selectivity Factor (α) | 1.3 |

This table is for illustrative purposes only and does not represent actual data for this compound.

Thin-Layer Chromatography (TLC) and Preparative Chromatography for Purification

Thin-Layer Chromatography (TLC) serves as a rapid and straightforward method for monitoring reaction progress and assessing the purity of a compound. For the purification of a moderately polar compound such as this compound, a silica (B1680970) gel plate would be the standard stationary phase.

The choice of mobile phase is critical for achieving good separation. A common solvent system for amino acid derivatives is a mixture of n-butanol, acetic acid, and water. The relative proportions of these solvents would be adjusted to optimize the retardation factor (R_f) of the target compound, aiming for a value between 0.3 and 0.5 for effective separation from impurities. Visualization of the spots on the TLC plate could be achieved under UV light, given the aromatic nature of the compound, or by staining with a reagent like ninhydrin, which reacts with the amino acid moiety.

Preparative chromatography is employed to purify larger quantities of the compound. This can be performed using a column packed with silica gel (flash chromatography) or by using a preparative HPLC system. For preparative HPLC, a reversed-phase column (e.g., C18) is often used. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier such as trifluoroacetic acid (TFA) or formic acid to improve peak shape. The gradient of the organic solvent would be optimized to ensure good separation of the desired product from any side products or unreacted starting materials. Fractions would be collected and analyzed for purity, with the pure fractions being combined and the solvent removed to yield the purified this compound.

Due to the lack of specific experimental results in the scientific literature, a data table detailing the purification of this compound by these methods cannot be accurately constructed.

Table 2: Representative TLC Data for a Generic N-Aryl Asparagine Derivative

| Compound/Impurity | R_f Value |

|---|---|

| Starting Material 1 | 0.85 |

| Starting Material 2 | 0.10 |

| N-(Aryl)asparagine Product | 0.45 |

| Byproduct | 0.60 |

| TLC Conditions | |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | n-Butanol:Acetic Acid:Water (4:1:1, v/v/v) |

This table is for illustrative purposes only and does not represent actual data for this compound.

Computational and Theoretical Investigations of N 5 Chloro 2 Methoxyphenyl Asparagine

Quantum Chemical Calculations and Electronic Structure Analysis

No published studies were found that have applied quantum chemical methods to analyze the electronic structure of N-(5-chloro-2-methoxyphenyl)asparagine.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Properties

There is no available research that has utilized DFT to calculate the optimized geometry or electronic properties (such as dipole moment, polarizability, or electrostatic potential) of this compound.

Frontier Molecular Orbital (FMO) Analysis

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which is crucial for understanding chemical reactivity, has not been reported for this compound.

Natural Bond Orbital (NBO) Analysis

Information regarding charge transfer interactions and bonding within the molecule, typically investigated through NBO analysis, is not available in the scientific literature.

Prediction of Spectroscopic Parameters

There are no theoretical predictions of spectroscopic parameters (such as IR, Raman, or NMR spectra) for this compound based on computational methods.

Molecular Docking Studies for Ligand-Target Interactions

Identification of Potential Biological Targets and Binding Sites

No molecular docking simulations have been published that explore the binding affinity and interaction modes of this compound with any biological targets.

Analysis of Binding Affinities and Interaction Modes4.2.3. Ligand Efficiency and Drug-likeness Evaluation4.3. Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamic Interactions4.3.1. Stability and Dynamics of this compound in Solution4.3.2. Protein-Ligand Complex Stability and Conformational Changes

The absence of information in the public domain prevents a detailed, evidence-based discussion on these specific computational and theoretical properties for this compound. Further research and publication in peer-reviewed scientific journals would be required to generate the data necessary to address the outlined topics.

In Vitro Biological Activity and Mechanistic Elucidation of N 5 Chloro 2 Methoxyphenyl Asparagine

Enzyme Inhibition Studies

There is currently no publicly available research detailing the inhibitory effects of N-(5-chloro-2-methoxyphenyl)asparagine on the enzymes listed below.

Evaluation of Urease Inhibition Activity and Kinetics

No studies were found that investigated the potential of this compound as a urease inhibitor. Research into the inhibition of urease by various chemical entities is ongoing due to its implications in agriculture and medicine, particularly in the context of infections caused by urease-producing bacteria. However, the specific interaction and kinetic profile of this compound with the urease enzyme have not been reported.

Modulation of Asparagine Metabolizing Enzymes (e.g., Asparagine Synthetase, Asparaginase)

There is no available data on the modulatory effects of this compound on asparagine metabolizing enzymes such as asparagine synthetase or asparaginase. The regulation of asparagine levels is crucial for cellular function, and dysregulation is implicated in various diseases, making these enzymes important therapeutic targets. However, the influence of this compound on their activity remains uninvestigated in the current body of scientific literature.

Antimicrobial Activity Investigations

Comprehensive searches did not yield any studies that have specifically assessed the antimicrobial properties of this compound.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains

No research has been published detailing the in vitro antibacterial efficacy of this compound against any Gram-positive or Gram-negative bacterial strains. While related compounds containing chloro and methoxyphenyl moieties have been investigated for antibacterial properties, specific data for the named compound is absent.

Antifungal Efficacy Against Relevant Fungal Species

Similarly, there are no available studies on the antifungal activity of this compound against any relevant fungal species. The search for novel antifungal agents is a priority in medical and agricultural fields, but this particular compound has not been a subject of such investigations according to the available literature.

Exploration of Anti-biofilm and Anti-quorum Sensing Properties

No research studies were identified that investigated the anti-biofilm or anti-quorum sensing properties of this compound. While the inhibition of biofilm formation and the disruption of quorum sensing are significant areas of research for developing new antimicrobial strategies, the activity of this specific compound has not been documented in available literature.

Anticancer Activity in Cell Line Models

No studies detailing the anticancer activity of this compound in cell line models were found. The role of asparagine metabolism is a known target in oncology, particularly through the enzymatic depletion of asparagine by L-asparaginase. mdpi.comresearchgate.netscielo.br However, research into the direct effects of asparagine derivatives such as this compound on cancer cells has not been published.

There is no available data from in vitro studies demonstrating or quantifying the antiproliferative effects of this compound against any specific cancer cell lines.

No published evidence could be located to suggest that this compound induces apoptosis or causes cell cycle arrest in cancer cells. Mechanistic studies on these specific cellular processes have not been reported for this compound.

Other In Vitro Biological Activities of this compound (e.g., Antifouling)

A search for other potential in vitro biological activities, such as antifouling properties, yielded no results for this compound.

Mechanistic Investigations of In Vitro Biological Action

No mechanistic investigations into the biological actions of this compound were found in the reviewed literature.

There are no studies available that identify or elucidate the molecular targets or signaling pathways that may be modulated by this compound.

No Publicly Available Research Found for this compound

Following a comprehensive search of scientific literature and research databases, no specific information is publicly available regarding the in vitro biological activity, biophysical characterization, or cellular uptake of the chemical compound This compound .

Therefore, the requested article sections on "Biophysical Characterization of Compound-Target Interactions" and "Cellular Uptake and Localization Studies" for this specific compound cannot be generated due to the absence of foundational research.

Structure Activity Relationship Sar Studies of N 5 Chloro 2 Methoxyphenyl Asparagine Derivatives

Design Principles for Rational Analog Synthesis Based on N-(5-chloro-2-methoxyphenyl)asparagine

The rational design of analogs of this compound is guided by established principles in medicinal chemistry aimed at optimizing the therapeutic potential of a lead compound. For amino acid derivatives, key strategies often involve modifying the core amino acid structure, the amide and carboxyl groups, and any appended aromatic systems to enhance interaction with biological targets and improve drug-like properties. semanticscholar.org

A primary design consideration is the modification of the asparagine backbone itself. This can include the introduction of conformational constraints to lock the molecule into a bioactive conformation, thereby increasing affinity for its target and potentially reducing off-target effects. semanticscholar.org Another approach is the synthesis of peptidomimetics, where the peptide-like structure is altered to improve stability against enzymatic degradation, a common issue with peptide-based drugs.

Furthermore, the synthesis of new analogs often focuses on creating diversity in the chemical functionalities of the molecule. This can involve introducing a range of substituents with varying electronic and steric properties on the chloromethoxyphenyl ring to probe the binding pocket of the target protein. The goal is to identify key interactions, such as hydrogen bonds, hydrophobic interactions, or electrostatic interactions, that are critical for biological activity.

Systemic Evaluation of Substituent Effects on Biological Potency and Selectivity

The systematic evaluation of how different substituents affect the biological potency and selectivity of this compound derivatives is a cornerstone of SAR studies. This involves the synthesis of a library of related compounds and assessing their activity in relevant biological assays.

The amide and carboxyl groups of the asparagine moiety are key functional groups that can participate in important interactions with biological targets. Modifications to these groups can have a significant impact on activity. For instance, converting the terminal amide of asparagine to a more stable bioisostere can enhance metabolic stability. Similarly, esterification of the carboxyl group can increase lipophilicity, which may improve cell permeability. However, such changes can also abolish activity if the free carboxylate is essential for binding to the target.

In a study of analogous 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives with anti-cancer activity, the presence and position of these substituents were found to be important for their anti-proliferative effects. researchgate.net For instance, moving the chloro or methoxy (B1213986) group to different positions on the phenyl ring, or replacing them with other substituents, could lead to a significant change in biological activity. This highlights the specific steric and electronic requirements of the binding site. researchgate.net

The following table summarizes the anti-proliferative activity of some 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives against human ovarian cancer (A2780) and colon cancer (HCT-116) cell lines, illustrating the impact of substitutions on the sulphamoylphenyl moiety, which can provide insights into the SAR of the broader class of compounds.

| Compound | R Group on Sulphamoyl Moiety | A2780 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) |

| 4a | H | >100 | >100 |

| 4b | Methyl | 48.6 | 61.3 |

| 4j | Cyclopentyl | 2.8 | 4.5 |

| 4t | Phenyl | 5.7 | 8.2 |

Data extracted from a study on 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives, which are structurally related to the topic compound. researchgate.net

This compound is a chiral molecule, and as with most biologically active chiral compounds, the stereochemistry is expected to play a pivotal role in its activity. The three-dimensional arrangement of atoms can dictate how the molecule fits into the binding site of a protein or enzyme. It is common for one enantiomer of a chiral drug to be significantly more active than the other, and in some cases, one enantiomer may have desirable therapeutic effects while the other is inactive or even contributes to adverse effects.

The specific stereochemical requirements for the biological activity of this compound would need to be determined experimentally by synthesizing and testing the individual stereoisomers. This would involve evaluating the (R) and (S) configurations at the alpha-carbon of the asparagine residue to determine which provides the optimal orientation for interaction with the biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of newly designed molecules before they are synthesized, thus saving time and resources.

The development of QSAR models for this compound derivatives would involve compiling a dataset of synthesized analogs with their corresponding biological activity data.

2D-QSAR models correlate biological activity with two-dimensional molecular descriptors. These descriptors can include physicochemical properties such as molecular weight, logP (a measure of lipophilicity), and topological indices that describe the connectivity of atoms in the molecule.

3D-QSAR models , such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed picture by considering the three-dimensional properties of the molecules. These methods require the alignment of the set of molecules and then calculate steric and electrostatic fields around them. The variations in these fields are then correlated with the observed biological activities. The resulting 3D contour maps can visualize regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, providing valuable insights for the design of more potent analogs.

For a series of pyrazoline derivatives acting as carbonic anhydrase inhibitors, a QSAR model was developed with a high correlation between predicted and experimental activity (R² = 0.79). biorxiv.org Such models, once validated, can be powerful tools in the lead optimization process for derivatives of this compound.

Based on a comprehensive review of publicly available scientific literature, there is no specific research data available concerning the "" or the subsequent "Validation of QSAR Models for Predictive Performance" for this particular compound.

The creation of a scientifically accurate and informative article on this topic is contingent upon the existence of published research, including experimental data, computational modeling, and validation studies. As extensive searches have not yielded any such information for this compound, it is not possible to generate the requested content without resorting to speculation, which would violate the core principles of scientific accuracy.

Therefore, the article focusing on the validation of QSAR models for this compound derivatives cannot be provided at this time. Further empirical research and publication in peer-reviewed journals would be required before a substantive analysis could be conducted.

Future Research Directions and Translational Perspectives for N 5 Chloro 2 Methoxyphenyl Asparagine

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Scalability

The advancement of N-(5-chloro-2-methoxyphenyl)asparagine from a laboratory-scale compound to a potential therapeutic agent hinges on the development of efficient and scalable synthetic routes. Future research should focus on moving beyond traditional peptide coupling methods, which often involve expensive reagents and can lead to significant waste.

Modern synthetic organic chemistry offers a plethora of innovative techniques that could be applied. nih.gov Biocatalysis, for instance, presents a green and highly selective alternative for amide bond formation. mdpi.com The use of engineered enzymes could not only improve yield and stereoselectivity but also reduce the environmental impact of the synthesis. mdpi.com Furthermore, the implementation of continuous flow chemistry could offer significant advantages in terms of safety, reproducibility, and scalability, allowing for the rapid production of large quantities of the compound under optimized conditions. nih.gov Exploring transition metal-free coupling reactions is another promising avenue to avoid potential metal contamination in the final product. nih.gov

Table 1: Comparison of Potential Synthetic Routes for this compound

| Methodology | Potential Advantages | Potential Challenges |

| Solid-Phase Peptide Synthesis (SPPS) | High purity of final product, amenability to automation. | High cost of reagents, generation of significant waste. |

| Biocatalysis (Enzymatic Synthesis) | High stereoselectivity, environmentally friendly ("green chemistry"). | Enzyme stability and availability, optimization of reaction conditions. |

| Continuous Flow Chemistry | Enhanced safety and scalability, precise control over reaction parameters. | Initial setup cost, potential for clogging with solid byproducts. |

| Transition Metal-Free Coupling | Avoidance of heavy metal contamination, milder reaction conditions. | Substrate scope limitations, may require longer reaction times. |

Application of Advanced Biophysical Techniques for Deeper Mechanistic Understanding

A thorough understanding of the molecular mechanism of action of this compound is critical for its development. Advanced biophysical techniques can provide high-resolution insights into its direct interactions with biological targets. nih.goviapchem.org Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be employed to quantitatively determine the binding affinity and thermodynamics of the compound's interaction with its putative protein target. nih.govmdpi.com

To elucidate the structural basis of this interaction, X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools. mdpi.com These methods can reveal the precise binding mode of this compound within the active site of its target, providing a detailed map of the key molecular interactions. mdpi.com Furthermore, cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for determining the structure of large protein complexes and could be instrumental if the target of this compound is part of a larger assembly. mdpi.com

Table 2: Application of Biophysical Techniques for Mechanistic Studies

| Technique | Information Gained | Potential Application for this compound |

| Surface Plasmon Resonance (SPR) | Real-time binding kinetics (kon, koff), binding affinity (KD). | To screen for and confirm direct binding to a purified target protein. |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). | To characterize the thermodynamic profile of the drug-target interaction. |

| X-ray Crystallography | High-resolution 3D structure of the compound-target complex. | To visualize the precise binding mode and guide structure-based drug design. |

| Nuclear Magnetic Resonance (NMR) | Information on ligand binding, protein dynamics, and structure in solution. | To identify the binding site on the target protein and study conformational changes upon binding. |

| Cryo-Electron Microscopy (Cryo-EM) | Structure of large protein complexes. | To determine the structure of the target in complex with the compound and other interacting proteins. |

Integration of this compound Research with Systems Biology Approaches

To comprehend the broader biological effects of this compound, its study should be integrated with systems biology approaches. nih.govnih.gov Instead of focusing on a single target, systems biology allows for a holistic view of the compound's impact on cellular networks and pathways. frontiersin.orgdrugtargetreview.com Techniques such as transcriptomics (RNA-seq) and proteomics can reveal global changes in gene and protein expression following treatment with the compound, helping to identify not only the primary target but also off-target effects and downstream signaling cascades. researchgate.net

Metabolomics can provide a functional readout of the cellular response to the compound by quantifying changes in small-molecule metabolites. nih.gov Integrating these "omics" datasets can help to construct comprehensive models of the compound's mechanism of action and to identify potential biomarkers for its efficacy. drugtargetreview.comresearchgate.net This approach is particularly valuable for understanding complex diseases where multiple pathways are dysregulated. nih.gov

Computational Design and Virtual Screening for the Discovery of Potent Analogs

Computational methods are powerful tools for accelerating the discovery of more potent and selective analogs of this compound. nih.govresearchgate.net Structure-based drug design, guided by the crystal structure of the compound bound to its target, can be used to design new derivatives with improved binding affinity. researchgate.net In silico techniques such as molecular docking and molecular dynamics simulations can predict the binding modes and affinities of virtual compounds, allowing for the prioritization of the most promising candidates for synthesis and testing. researchgate.net

Synergistic Effects of this compound with Other Chemical Entities in Combination Studies

Combination therapy is a cornerstone of treatment for many complex diseases, and exploring the synergistic potential of this compound with other chemical entities is a critical future direction. nih.govembopress.org Synergistic interactions can lead to enhanced therapeutic efficacy, reduced dosages, and a lower likelihood of developing drug resistance. researchgate.net

Preclinical studies should be designed to systematically evaluate the combination of this compound with a panel of approved drugs or other investigational compounds. mdpi.com The nature of the interaction (synergistic, additive, or antagonistic) can be quantitatively assessed using mathematical models such as the Loewe Additivity or Bliss Independence models. nih.gov Understanding the mechanisms underlying any observed synergy, which could involve complementary modes of action or pharmacokinetic interactions, will be crucial for the rational design of combination therapies. genesispub.org

Table 3: Framework for Investigating Synergistic Combinations

| Step | Objective | Methodology |

| 1. Hypothesis Generation | Identify rational combination partners based on known mechanisms of action. | Literature review, pathway analysis, systems biology data. |

| 2. In Vitro Screening | Systematically test drug combinations across a range of concentrations. | Cell-based assays (e.g., cell viability, proliferation assays). |

| 3. Quantitative Analysis | Determine the nature and degree of drug interaction. | Calculation of Combination Index (CI) using software like CompuSyn. |

| 4. Mechanistic Elucidation | Understand the biological basis for synergistic effects. | Molecular biology techniques (e.g., Western blotting, qPCR), biophysical assays. |

| 5. In Vivo Validation | Confirm synergistic efficacy in relevant animal models. | Preclinical disease models. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(5-chloro-2-methoxyphenyl)asparagine, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, derivatives of 5-chloro-2-methoxyphenyl groups can be prepared by reducing 5-chloro-2-methoxybenzonitrile to a benzylamine intermediate, followed by reaction with isothiocyanates or sulfonyl chlorides under basic conditions (e.g., aqueous sodium carbonate) . Key parameters include temperature control (room temperature for stability), stoichiometric ratios, and purification via recrystallization (methanol is commonly used). Yield optimization (e.g., 71% in sulfonamide synthesis) requires careful monitoring of reaction time and intermediate purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Assign peaks for methoxy (δ ~3.8 ppm), chloro-substituted aromatic protons, and asparagine backbone protons.

- X-ray Crystallography : Single-crystal diffraction (e.g., SHELX refinement) resolves bond lengths (C–C mean 0.003 Å) and dihedral angles between aromatic and amide groups. Refinement parameters (R factor = 0.035) ensure structural accuracy .

- Mass Spectrometry : Confirm molecular weight (e.g., monoisotopic mass 235.007 Da for sulfonamide derivatives) .

Q. How can researchers validate the purity of synthesized this compound?

- Methodological Answer : Use HPLC with relative response factors (e.g., 1.00–1.75 for related impurities) and retention time comparisons . Impurity thresholds (<0.1% for individual byproducts) should align with pharmacopeial standards. Recrystallization and TLC (silica gel, ethyl acetate/hexane) further isolate the target compound .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) can simulate interactions with target receptors (e.g., G-protein-coupled receptors or kinases). Parameters include binding affinity (ΔG values) and hydrogen-bonding patterns with active sites. For example, chlorophenyl and methoxy groups may enhance hydrophobic interactions, as seen in tyrosine kinase inhibitors like PQ401 . Validate predictions with in vitro assays (e.g., IC50 measurements).

Q. What strategies resolve contradictions in crystallographic data during structural refinement?

- Methodological Answer : Discrepancies in electron density maps (e.g., disordered solvent molecules) are addressed using SHELXL’s restraints (e.g., SIMU and DELU commands). For high-resolution data, anisotropic refinement improves accuracy. Twinned crystals require specialized software (e.g., CELL_NOW) for lattice parameter correction .

Q. How do structural modifications (e.g., sulfonamide vs. urea groups) influence the compound’s biological efficacy?

- Methodological Answer : Comparative studies using isosteric replacements (e.g., sulfonamide in vs. thiourea in ) reveal differences in bioavailability and target binding. For instance, sulfonamide derivatives exhibit enhanced solubility, while urea groups improve membrane permeability. In vitro cytotoxicity assays (e.g., MTT on cancer cell lines) quantify these effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.